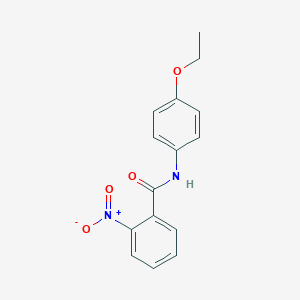

N-(4-ethoxyphenyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

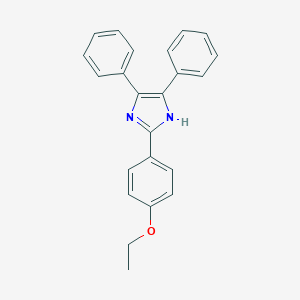

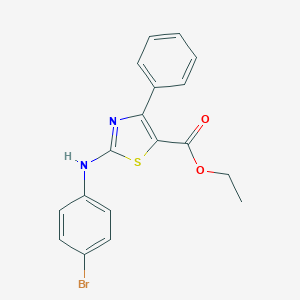

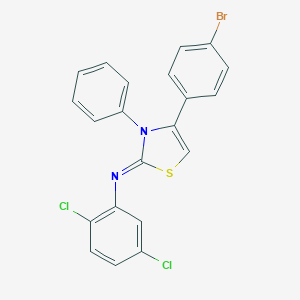

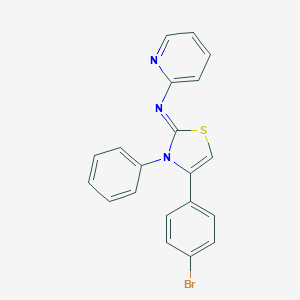

N-(4-ethoxyphenyl)-2-nitrobenzamide, also known as ENB, is a compound that has been widely studied for its potential use in scientific research. It belongs to the class of nitroaromatic compounds and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Analgesic and Anti-inflammatory Effects N-(4-ethoxyphenyl)-2-nitrobenzamide derivatives have demonstrated notable analgesic and anti-inflammatory effects. Specifically, these compounds showed significant inhibition of formaldehyde-induced paw swelling (edema) in animal models, suggesting their potential application in pain management and inflammation control (Oskay et al., 1989).

Quality Control in Anticonvulsant Development The compound has been involved in the development of quality control methods for potential anticonvulsants. It's used in the standardization process of new medicinal substances, indicating its relevance in the pharmaceutical industry, particularly in the development and regulation of anticonvulsant drugs (Sych et al., 2018).

Photorearrangement Studies in Medicinal Chemistry this compound and similar compounds have been studied for their photorearrangement properties. This research is crucial in understanding the chemical behavior of these compounds under light exposure, which is significant in the context of drug stability and formulation (Gunn & Stevens, 1973).

Anticonvulsant Activity Some derivatives of this compound have shown promising results as anticonvulsants. Their effectiveness in seizure models suggests potential applications in treating epilepsy and related disorders (Bailleux et al., 1995).

Applications in Electro-Optical Devices Research indicates that certain derivatives of this compound could be used in electro-optical applications, thanks to their hyperpolarizability properties. This opens up avenues for their use in the development of new materials for optoelectronics (Dwivedi & Kumar, 2019).

Chemotherapeutic Potential Certain nitrobenzamide derivatives have shown potential chemotherapeutic activity, indicating their possible use in cancer treatment. This research explores their mechanisms in inducing cell death in tumor cells, which is significant for developing new cancer therapies (Mendeleyev et al., 1995).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-2-21-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXNCKLXCVHBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400647.png)

![5-Biphenyl-4-yl-3-(4'-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole](/img/structure/B400648.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B400650.png)

![3-[(4-bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B400651.png)

![3-[(2-Chloro-5-methylanilino)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B400656.png)

![2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B400663.png)

![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B400668.png)